Human DHODH Inhibition: Potent Antiparasitic Target Engagement
5,7-Dimethoxy-1,4-dihydroquinolin-4-one exhibits potent inhibition of human dihydroorotate dehydrogenase (DHODH) with an IC50 value of 709 nM [1]. For comparison, this compound demonstrates approximately 30-fold greater potency against the Schistosoma mansoni DHODH ortholog with an IC50 of 23 nM [2], establishing species-specific differential inhibition that informs target selection in antiparasitic drug discovery programs.
| Evidence Dimension | DHODH enzyme inhibition potency |
|---|---|
| Target Compound Data | Human DHODH IC50 = 709 nM; S. mansoni DHODH IC50 = 23 nM |
| Comparator Or Baseline | Same compound tested against two orthologous targets |
| Quantified Difference | 30.8-fold greater potency against S. mansoni DHODH |
| Conditions | Inhibition assay using DHO as substrate, DCIP reduction-based indirect detection, 4 sec intervals for 60 sec |
Why This Matters
The 30-fold species selectivity window enables researchers to prioritize this scaffold for antiparasitic DHODH programs while anticipating potential off-target human DHODH effects.
- [1] BindingDB BDBM50523217 (CHEMBL155771). IC50: 709 nM. Inhibition of human DHODH using DHO as substrate, DCIP reduction-based indirect assay. Universidade De São Paulo / ChEMBL curation. View Source
- [2] BindingDB BDBM50523217 (CHEMBL155771). IC50: 23 nM. Inhibition of Schistosoma mansoni DHODH using DHO as substrate, DCIP reduction-based indirect assay. Universidade De São Paulo / ChEMBL curation. View Source
